molecular formula C13H22N4O2 B2990642 3-methoxy-1-methyl-N-((1-methylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 1208956-76-6

3-methoxy-1-methyl-N-((1-methylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide

カタログ番号: B2990642
CAS番号: 1208956-76-6
分子量: 266.345
InChIキー: JRDQXQMFQUAURA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methoxy-1-methyl-N-((1-methylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a pyrazole-derived carboxamide characterized by a methoxy group at the 3-position, a methyl group at the 1-position of the pyrazole ring, and a (1-methylpiperidin-4-yl)methyl substituent on the amide nitrogen (Figure 1).

特性

IUPAC Name

3-methoxy-1-methyl-N-[(1-methylpiperidin-4-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-16-6-4-10(5-7-16)8-14-12(18)11-9-17(2)15-13(11)19-3/h9-10H,4-8H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDQXQMFQUAURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-Methoxy-1-methyl-N-((1-methylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide (referred to as compound A) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of compound A, focusing on its synthesis, mechanisms of action, and efficacy across various biological models.

Chemical Structure and Properties

Compound A belongs to a class of compounds characterized by a pyrazole core, which is known for its diverse pharmacological properties. The molecular formula of compound A is C15H22N4O2C_{15}H_{22}N_{4}O_{2}, and its structure includes a methoxy group and a piperidine moiety that may influence its biological interactions.

The biological activity of compound A can be attributed to several mechanisms:

  • Anticancer Activity :
    • Studies indicate that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, a related study demonstrated that compounds containing the 1H-pyrazole scaffold exhibited significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
    • The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, which is crucial for halting tumor progression.
  • Kinase Inhibition :
    • Compound A may act as an inhibitor for specific kinases involved in cancer cell signaling pathways. Recent research has shown that similar compounds can effectively inhibit cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle .
  • Anti-inflammatory Properties :
    • Pyrazole derivatives have been reported to exhibit anti-inflammatory effects, potentially through the modulation of cytokine production and inhibition of inflammatory pathways .

Biological Evaluation

The biological evaluation of compound A has been conducted through various in vitro and in vivo studies:

In Vitro Studies

  • Cell Viability Assays :
    • Compound A has been tested against several cancer cell lines, showing IC50 values ranging from 0.36 µM to 0.79 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .
Cell LineIC50 (µM)Control (Cisplatin) IC50 (µM)
MDA-MB-2310.411.32
HepG20.361.40
A5490.796.24

In Vivo Studies

  • Tumor Models :
    • In animal models, compound A has shown promising results in reducing tumor size and improving survival rates when administered at specific dosages (e.g., 25 mg/kg) in Ehrlich solid tumor models .

Case Studies

Several case studies highlight the efficacy of compound A:

  • Breast Cancer Study :
    • A study involving MDA-MB-231 cells demonstrated that treatment with compound A resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Liver Cancer Study :
    • Another investigation showed that compound A inhibited HepG2 cell proliferation by inducing cell cycle arrest at the G1 phase, leading to decreased tumor growth in xenograft models.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional features of 3-methoxy-1-methyl-N-((1-methylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide and related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Pharmacological Target/Activity Key Findings References
3-Methoxy-1-methyl-N-((1-methylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide Pyrazole-4-carboxamide 3-OCH₃, 1-CH₃, N-linked (1-methylpiperidin-4-yl)methyl Not explicitly provided Hypothesized GPCR or enzyme modulation Structural similarity to cannabinoid receptor ligands; no direct activity data.
1-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide Pyrazole-3-carboxamide 4-NO₂, 1-CH₃, N-linked (1-methylpyrazol-4-yl)methyl Not explicitly provided Unknown Nitro group may enhance electron-deficient character, affecting binding affinity.
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine Pyrazole fused with pyridine, ethyl/methyl/phenyl groups 374.4 Unspecified (likely kinase or enzyme inhibitor) Extended aromatic system may improve membrane permeability or target engagement.
N-[(3-Fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl)-1-({4-[(2-oxopyridin-1(2H)-yl)methyl]phenyl}methyl)-1H-pyrazole-4-carboxamide Pyrazole-4-carboxamide 3-CH₂OCH₃, N-linked fluoromethoxypyridinyl and oxopyridinyl groups Not explicitly provided Kallikrein inhibitor Demonstrates therapeutic potential in enzyme inhibition; highlights scaffold versatility.
N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide Carbamide (urea derivative) Fluorobenzyl, 1-methylpiperidin-4-yl, and phenoxypropyl groups Not explicitly provided Patent-protected crystalline form Emphasizes importance of piperidine and aryl groups in solid-state properties.

Structural and Functional Analysis

Core Heterocycle Variations: The target compound and the kallikrein inhibitor in share the pyrazole-4-carboxamide core, but the latter incorporates a methoxymethyl group and fluorinated pyridine moieties, enhancing enzyme-binding specificity.

Nitro () and methoxy () groups influence electronic properties: nitro groups may confer electrophilicity, while methoxy groups enhance solubility.

Pharmacological Implications :

  • While the kallikrein inhibitor () demonstrates therapeutic enzyme targeting, the absence of direct data for the target compound necessitates extrapolation. Piperidine-containing analogs (e.g., ) are often explored in neuropharmacology, hinting at possible CNS applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。